(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Overview
Description
NT157 is discontinued for commercial reason.
Scientific Research Applications
Bromophenol Derivatives and Antioxidant Activity
Bromophenols, including compounds structurally related to (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, have been extensively researched for their antioxidant properties. These compounds are primarily extracted from marine algae and have shown potent antioxidant activities. Studies demonstrate that bromophenols isolated from the red alga Rhodomela confervoides and the marine red alga Symphyocladia latiuscula exhibit strong radical-scavenging activities. These antioxidant properties make bromophenols promising candidates for natural antioxidant sources in various applications, including food preservation and pharmaceuticals to combat oxidative stress-related diseases (Li et al., 2011), (Duan et al., 2007).
Inhibition of Cancer Cell Lines
Bromophenol derivatives have also been investigated for their cytotoxicity against human cancer cell lines. Certain bromophenols isolated from brown and red algae have shown selective cytotoxicity towards various cancer cell lines, highlighting their potential as anticancer agents. This research suggests that bromophenols could be explored further for their therapeutic potential in cancer treatment, providing a natural source of anticancer compounds (Xu et al., 2004).
Enzyme Inhibition and Potential Therapeutic Applications
Bromophenols have demonstrated significant inhibitory effects on various enzymes, including carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B). These enzymes are targets for the treatment of several diseases, such as glaucoma, obesity, and type 2 diabetes. The inhibition of these enzymes by bromophenols suggests their potential use in developing new therapeutic agents for these conditions. The enzyme inhibitory activities of bromophenols open new avenues for the pharmaceutical application of these natural compounds in managing diseases through enzyme modulation (Balaydın et al., 2012), (Liu et al., 2011).
properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUPOUEGOSAAO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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